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Compound of Interest

Compound Name: 2-Morpholino-2-phenylacetonitrile

Cat. No.: B098995 Get Quote

This guide provides a detailed overview of the spectroscopic data for 2-Morpholino-2-
phenylacetonitrile (CAS No: 15190-10-0), a versatile intermediate in the pharmaceutical and

chemical industries.[1] With the molecular formula C₁₂H₁₄N₂O and a molecular weight of

202.26 g/mol , this compound is a key building block in the synthesis of various bioactive

molecules, including analgesics and anti-inflammatory agents.[1][2] This document is intended

for researchers, scientists, and professionals in drug development, offering a consolidated

resource for the structural characterization of this compound through Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Morpholino-2-
phenylacetonitrile. It is important to note that while extensive searches have been conducted,

a complete, publicly available experimental dataset for this specific molecule is not available.

Therefore, the data presented is a combination of data for closely related compounds and

predicted values, which are clearly indicated.

Table 1: ¹H NMR Spectroscopic Data
Note: The following are characteristic chemical shifts for the core structural motifs of 2-
Morpholino-2-phenylacetonitrile, based on related structures, as a specific experimental

spectrum was not available in the cited literature.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.60 - 7.30 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.80 Singlet 1H
Methine proton (-

CH(CN)-)

~3.80 - 3.60 Multiplet 4H
Morpholine protons (-

O-CH₂-)

~2.70 - 2.50 Multiplet 4H
Morpholine protons (-

N-CH₂-)

Table 2: ¹³C NMR Spectroscopic Data
Note: The assignments below are based on typical chemical shift ranges for the functional

groups present in 2-Morpholino-2-phenylacetonitrile.[3][4] A specific experimental spectrum

was not available in the cited literature.

Chemical Shift (δ) ppm Assignment

~135 Quaternary aromatic carbon (C₆H₅)

~129 - 127 Aromatic carbons (C₆H₅)

~118 Nitrile carbon (-C≡N)

~67 Morpholine carbons (-O-CH₂-)

~60 Methine carbon (-CH(CN)-)

~48 Morpholine carbons (-N-CH₂-)

Table 3: IR Spectroscopic Data
Note: The following are characteristic absorption bands for the functional groups in 2-
Morpholino-2-phenylacetonitrile, based on data from analogous compounds.[5]
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Wavenumber (cm⁻¹) Functional Group Assignment

~3060 - 3030 C-H stretch (aromatic)

~2950 - 2850 C-H stretch (aliphatic)

~2250 C≡N stretch (nitrile)

~1600, ~1490, ~1450 C=C stretch (aromatic ring)

~1115 C-O-C stretch (ether in morpholine)

Table 4: Mass Spectrometry Data
Note: The following data is based on predicted values for various adducts of 2-Morpholino-2-
phenylacetonitrile.

Adduct Predicted m/z

[M+H]⁺ 203.1179

[M+Na]⁺ 225.0998

[M-H]⁻ 201.1033

[M]⁺ 202.1101

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are based on standard laboratory procedures.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 300, 400, or 600 MHz spectrometer. The sample is

prepared by dissolving approximately 5-10 mg of 2-Morpholino-2-phenylacetonitrile in about

0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-

d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard (δ = 0.00 ppm).[5] Data processing involves Fourier transformation of

the free induction decay (FID) signal.
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Infrared (IR) Spectroscopy
FT-IR spectra are recorded on a spectrometer equipped with a diamond Attenuated Total

Reflectance (ATR) unit. A small amount of the solid or liquid sample is placed directly on the

ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, with a

resolution of 4 cm⁻¹. The data is presented in terms of frequency of absorption (cm⁻¹).[5]

Mass Spectrometry (MS)
Mass spectra are obtained using an ion trap mass spectrometer with an electrospray ionization

(ESI) source for high-resolution mass spectrometry (HRMS). The sample is dissolved in a

suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer

via direct infusion or after separation by liquid chromatography (LC). The instrument is

operated in either positive or negative ion mode to detect the desired adducts.[5]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound like 2-Morpholino-2-phenylacetonitrile.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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